molecular formula C17H17F3N2O3S B306157 2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B306157
M. Wt: 386.4 g/mol
InChI Key: LPBQVFAIMLYONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide selectively inhibits the activity of IKK, which is a key regulator of the NF-κB pathway. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκB, which leads to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and prevent the development of autoimmune disorders. Additionally, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a highly selective inhibitor of IKK, which makes it a valuable tool for studying the NF-κB pathway. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and effects.
However, there are also some limitations to using this compound in lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. Additionally, this compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more potent and selective IKK inhibitors. Additionally, there is a need for further research on the potential therapeutic applications of this compound in various diseases. Finally, there is a need for more research on the off-target effects of this compound, in order to better understand its properties and effects.

Synthesis Methods

2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)benzonitrile with ethyl chloroacetate to form 2-(trifluoromethyl)phenylacetic acid ethyl ester. The ester is then reacted with benzylamine and methylsulfonyl chloride to form this compound.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of the NF-κB pathway, which plays a critical role in these diseases.

properties

Molecular Formula

C17H17F3N2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H17F3N2O3S/c1-26(24,25)22(11-13-7-3-2-4-8-13)12-16(23)21-15-10-6-5-9-14(15)17(18,19)20/h2-10H,11-12H2,1H3,(H,21,23)

InChI Key

LPBQVFAIMLYONY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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